molecular formula C11H15NO3 B11821321 Diethylazanyl 2-hydroxybenzoate CAS No. 286464-55-9

Diethylazanyl 2-hydroxybenzoate

Cat. No.: B11821321
CAS No.: 286464-55-9
M. Wt: 209.24 g/mol
InChI Key: SQCSJQKLUXDURR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylazanyl 2-hydroxybenzoate can be synthesized through the esterification of 2-hydroxybenzoic acid with diethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions with an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Diethylazanyl 2-hydroxybenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-hydroxybenzoic acid and diethylamine.

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide as the hydrolyzing agent.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Hydrolysis: 2-hydroxybenzoic acid and diethylamine.

    Oxidation: Various oxidized derivatives, depending on the specific conditions and reagents used.

    Substitution: Substituted derivatives of this compound with different functional groups.

Scientific Research Applications

Diethylazanyl 2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of various chemical products and as a component in formulations requiring specific ester functionalities.

Mechanism of Action

The mechanism of action of Diethylazanyl 2-hydroxybenzoate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxybenzoate:

    Ethyl 2-hydroxybenzoate: Similar to Diethylazanyl 2-hydroxybenzoate but with an ethyl group instead of a diethylamino group.

    Propyl 2-hydroxybenzoate: Another ester derivative with a propyl group.

Uniqueness

This compound is unique due to the presence of the diethylamino group, which can impart different chemical and biological properties compared to other esters of 2-hydroxybenzoic acid

Properties

CAS No.

286464-55-9

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

diethylamino 2-hydroxybenzoate

InChI

InChI=1S/C11H15NO3/c1-3-12(4-2)15-11(14)9-7-5-6-8-10(9)13/h5-8,13H,3-4H2,1-2H3

InChI Key

SQCSJQKLUXDURR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)OC(=O)C1=CC=CC=C1O

Origin of Product

United States

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